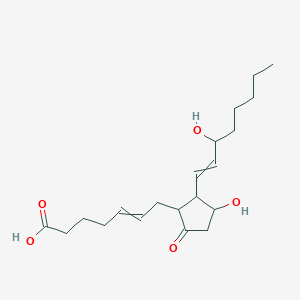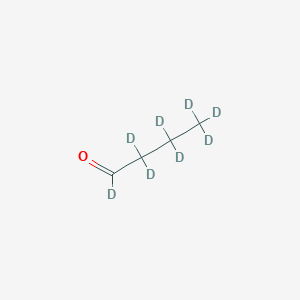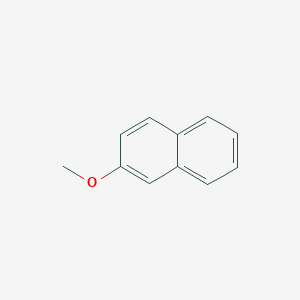
8-iso PROSTAGLANDIN E2
Descripción general
Descripción
8-iso Prostaglandin E2 is a member of the isoprostane family, which are prostaglandin-like compounds formed by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of an endoperoxide intermediate, which is then converted to this compound . The reaction typically requires the presence of oxygen and a radical initiator, such as a metal ion or an organic peroxide.
Industrial Production Methods: Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the extraction and quantification of the compound from biological samples . This method allows for high sensitivity and specificity in detecting and isolating this compound.
Análisis De Reacciones Químicas
Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can further participate in complex biochemical pathways .
Aplicaciones Científicas De Investigación
8-iso Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a biomarker for oxidative stress and lipid peroxidation studies.
Biology: Plays a role in cell signaling and inflammation, making it a valuable tool for studying cellular responses to oxidative stress.
Medicine: Investigated for its potential role in diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.
Mecanismo De Acción
8-iso Prostaglandin E2 exerts its effects primarily through binding to prostanoid receptors, particularly the thromboxane receptor. This interaction leads to various downstream signaling events, including the activation of G-protein-coupled receptors, which modulate intracellular calcium levels and other second messengers . These pathways are involved in processes such as vasodilation, inflammation, and platelet aggregation.
Comparación Con Compuestos Similares
8-iso Prostaglandin F2α: Another isoprostane formed from arachidonic acid, used as a biomarker for oxidative stress.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological functions but different formation pathways.
Prostaglandin F2α: Involved in smooth muscle contraction and inflammation, with distinct receptor interactions compared to 8-iso Prostaglandin E2.
Uniqueness: this compound is unique due to its non-enzymatic formation and its role as a reliable biomarker for oxidative stress. Its ability to bind to thromboxane receptors and induce specific biological responses sets it apart from other prostaglandins and isoprostanes .
Propiedades
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)


![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)



![7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)


